molecular formula C21H17N3O2 B10883168 3-(4-nitrophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole CAS No. 6969-06-8

3-(4-nitrophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole

Cat. No.: B10883168
CAS No.: 6969-06-8
M. Wt: 343.4 g/mol
InChI Key: UXFPLSBIOXIXNJ-UHFFFAOYSA-N
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Description

3-(4-nitrophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This compound is characterized by the presence of a nitrophenyl group at the 3-position and diphenyl groups at the 1 and 5 positions of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-nitrophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole typically involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method is the condensation of 4-nitrophenylhydrazine with chalcones under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to yield the desired pyrazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to improve efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(4-nitrophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) or sodium borohydride.

    Oxidation: The pyrazole ring can be oxidized under specific conditions to form different oxidation products.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed

    Reduction: 3-(4-aminophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole.

    Oxidation: Various oxidized pyrazole derivatives.

    Substitution: Halogenated or nitrated pyrazole derivatives.

Scientific Research Applications

3-(4-nitrophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials, including polymers and nanomaterials.

    Catalysis: It serves as a ligand in coordination chemistry and catalysis, facilitating various chemical transformations.

    Biological Studies: The compound is used in biological assays to study enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 3-(4-nitrophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The nitrophenyl group can participate in electron transfer reactions, while the pyrazole ring can form hydrogen bonds and π-π interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-nitrophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This group can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable scaffold for drug design and other applications.

Properties

CAS No.

6969-06-8

Molecular Formula

C21H17N3O2

Molecular Weight

343.4 g/mol

IUPAC Name

5-(4-nitrophenyl)-2,3-diphenyl-3,4-dihydropyrazole

InChI

InChI=1S/C21H17N3O2/c25-24(26)19-13-11-16(12-14-19)20-15-21(17-7-3-1-4-8-17)23(22-20)18-9-5-2-6-10-18/h1-14,21H,15H2

InChI Key

UXFPLSBIOXIXNJ-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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